3-nitro-2-(phenethylcarbamoyl)benzoic Acid
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Overview
Description
3-nitro-2-(phenethylcarbamoyl)benzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a phenethylcarbamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid at low temperatures to produce 3-nitrobenzoic acid . The resulting 3-nitrobenzoic acid is then reacted with phenethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
Industrial production of 3-nitro-2-(phenethylcarbamoyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-nitro-2-(phenethylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-amino-2-(phenethylcarbamoyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-2-(phenethylcarbamoyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-nitro-2-(phenethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species that can modulate cellular signaling pathways . Additionally, the phenethylcarbamoyl group may interact with protein targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzoic acid: Shares the nitrobenzoic acid core but lacks the phenethylcarbamoyl group.
2-nitrobenzoic acid: Similar structure but with the nitro group in a different position.
4-nitrobenzoic acid: Another positional isomer of nitrobenzoic acid.
Uniqueness
3-nitro-2-(phenethylcarbamoyl)benzoic acid is unique due to the presence of both the nitro and phenethylcarbamoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-nitro-2-(2-phenylethylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-15(17-10-9-11-5-2-1-3-6-11)14-12(16(20)21)7-4-8-13(14)18(22)23/h1-8H,9-10H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRPLFRCJKUVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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